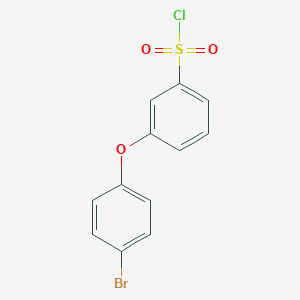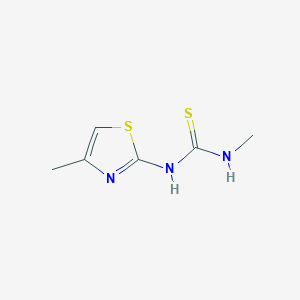
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C16H18F3NO3S2 and a molecular weight of 393.44 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfanyl group and an ethylammonium tosylate moiety. These features make it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the reaction of 1-Phenyl-2-trifluoromethylsulfanyl-ethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The starting materials are dissolved in an appropriate solvent, such as dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group acts as a leaving group.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can modulate the activity of these targets by altering their chemical environment or binding affinity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can be compared with other similar compounds, such as:
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound has a similar trifluoromethylsulfonyl group but differs in its overall structure and reactivity.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains a bis(trifluoromethanesulfonyl) group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H18F3NO3S2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]azanium |
InChI |
InChI=1S/C9H10F3NS.C7H8O3S/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8H,6,13H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
JGIFXJSWUUVNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C(CSC(F)(F)F)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)




![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)
![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)


